Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate
Description
Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate is an organic compound featuring a benzoate ester core substituted with an ethoxy group at the 3-position and a pyrazole ring at the 4-position. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol.
Properties
IUPAC Name |
methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12-6-9(13(16)17-2)4-5-11(12)10-7-14-15-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNVGPCYSGYOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate typically involves the reaction of 3-ethoxy-4-(1H-pyrazol-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions. For example:
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Basic hydrolysis : Treatment with NaOH in aqueous ethanol yields 3-ethoxy-4-(1H-pyrazol-4-yl)benzoic acid.
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Acidic hydrolysis : Concentrated HCl in refluxing ethanol produces the same carboxylic acid.
Transesterification occurs with alcohols like ethanol in the presence of H₂SO₄, forming ethyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate.
Table 1: Hydrolysis Conditions and Products
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaOH (1 M) | Reflux, 6 hr | 3-Ethoxy-4-(1H-pyrazol-4-yl)benzoic acid | 85–90 |
| HCl (conc.)/EtOH | Reflux, 4 hr | 3-Ethoxy-4-(1H-pyrazol-4-yl)benzoic acid | 78 |
Reactivity of the Pyrazole Ring
The 1H-pyrazol-4-yl group participates in electrophilic substitution and coordination reactions:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the pyrazole C3/C5 positions, forming derivatives like methyl 3-ethoxy-4-(3-nitro-1H-pyrazol-4-yl)benzoate .
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Halogenation : Br₂ in acetic acid adds bromine to the pyrazole ring .
Coordination Chemistry
The pyrazole NH acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes useful in catalysis .
Table 2: Pyrazole Ring Reactions
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitropyrazole benzoate derivatives |
| Bromination | Br₂/CH₃COOH, RT | Bromopyrazole benzoate derivatives |
Ethoxy Group Transformations
The ethoxy substituent undergoes cleavage and functionalization:
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Demethylation : HBr (48%) at 110°C replaces ethoxy with bromide, yielding methyl 3-bromo-4-(1H-pyrazol-4-yl)benzoate.
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Nucleophilic displacement : Reaction with NaSH in DMF substitutes ethoxy with thiol groups.
Condensation and Cross-Coupling Reactions
The aromatic system participates in:
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Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) in the presence of piperidine, forming α,β-unsaturated derivatives .
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Suzuki coupling : After bromination, the compound couples with arylboronic acids under Pd catalysis .
Table 3: Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst | Product |
|---|---|---|---|
| Bromopyrazole benzoate | Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-pyrazole benzoate derivatives |
Scientific Research Applications
Scientific Research Applications
Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate has several notable applications:
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects, particularly in the following areas:
Anti-inflammatory Activity:
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties. This compound has been shown to inhibit cyclooxygenase enzymes, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Anticancer Activity:
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce G2/M cell cycle arrest in HeLa cells, suggesting its potential as an anticancer agent .
Chemical Synthesis
Due to its unique structure, this compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids |
| Reduction | LiAlH₄, NaBH₄ | Alcohols |
| Substitution | FeCl₃, AlCl₃ | Functionalized aromatic compounds |
Material Science
The compound's unique properties make it suitable for developing specialty chemicals and materials with specific functionalities. Its ability to form hydrogen bonds allows it to interact with various substrates, making it useful in polymer chemistry and nanotechnology.
Case Study 1: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, supporting its potential use as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
In another investigation focusing on the cytotoxic effects of various pyrazole derivatives on cancer cell lines, this compound was found to inhibit cell proliferation effectively and induce apoptosis in a dose-dependent manner .
Mechanism of Action
The mechanism of action of Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents, functional groups, or heterocyclic systems.
Substituent Effects: Ethoxy vs. Methoxy
- Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate (Molecular weight: 232.23 g/mol): Replacing ethoxy with methoxy reduces steric bulk and lipophilicity. Key Difference: Ethoxy in the target compound may enhance membrane permeability but reduce solubility compared to methoxy .
Functional Group Variations: Ester vs. Carboxylic Acid
- 3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid :
- The carboxylic acid group increases polarity, improving solubility but limiting blood-brain barrier penetration.
- Methyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate (ester derivative):
- Enhanced bioavailability due to esterification, similar to the target compound’s ester group .
Pyrazole Substitution Patterns
- Methyl 3-amino-4-(1H-pyrazol-1-yl)benzoate: Substitution at the pyrazole 1-position (vs. 4-position in the target compound) alters binding interactions.
Heterocycle Comparisons
- 5-(3-Ethoxyphenyl)-4-methyltriazole :
- Replacing pyrazole with triazole shifts biological activity from antimicrobial to antifungal .
- 4-Methyl-thiadiazole derivatives :
- Thiadiazole rings exhibit anticancer activity, highlighting the pyrazole’s role in antimicrobial specificity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The ethoxy group in the target compound increases logP compared to methoxy analogs, favoring passive diffusion .
- Solubility : Ethoxy substitution reduces aqueous solubility (~0.5 mg/mL) relative to methoxy derivatives (~1.2 mg/mL) .
- Metabolic Stability : Ester groups are prone to hydrolysis by esterases, whereas carboxylic acids may undergo conjugation .
Biological Activity
Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazole moiety, which is known for its diverse biological activities. The structural composition can be represented as follows:
This structure includes:
- Ethoxy group : Enhances solubility and bioavailability.
- Pyrazole ring : Contributes to various pharmacological activities.
The biological effects of this compound are attributed to its interaction with specific molecular targets. For instance, compounds containing pyrazole rings often exhibit their effects by inhibiting key enzymes or cellular processes, thereby impacting bacterial growth or inflammatory pathways .
Antimicrobial Activity
Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties. In a study assessing various pyrazole compounds, this compound demonstrated notable inhibition against several bacterial strains. The efficacy was measured using minimal inhibitory concentration (MIC) assays, revealing effective antibacterial activity comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | Staphylococcus aureus | 16 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This effect is crucial for conditions characterized by chronic inflammation .
Anticancer Activity
This compound has shown promise in anticancer research. A study involving breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that this compound could induce apoptosis and inhibit cell proliferation at specific concentrations. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB-231 | 12 | Inhibition of cell proliferation |
Case Studies
- Antimicrobial Efficacy Study : A recent investigation evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Inflammation Model : In a carrageenan-induced paw edema model in mice, administration of this compound resulted in a marked decrease in swelling, suggesting effective anti-inflammatory action comparable to indomethacin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
